molecular formula C14H14N2O5S B138023 Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate CAS No. 56106-57-1

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate

Cat. No.: B138023
CAS No.: 56106-57-1
M. Wt: 322.34 g/mol
InChI Key: VGKUIQWRNJBNJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate (CAS: 56106-57-1; molecular formula: C₁₄H₁₃N₂O₅S) is a benzoate ester derivative with a sulfamoyl group at position 5, an amino group at position 3, and a phenoxy substituent at position 4. It is pharmacologically significant as the active metabolite of Piretanide, a loop diuretic that inhibits the Na⁺-K⁺-2Cl⁻ cotransporter in the kidney, enhancing electrolyte excretion and diuresis . Its structure-activity relationship (SAR) hinges on the sulfamoyl group, which is critical for binding to renal transporters, and the methyl ester moiety, which improves oral bioavailability by modulating lipophilicity .

Properties

IUPAC Name

methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-20-14(17)9-7-11(15)13(12(8-9)22(16,18)19)21-10-5-3-2-4-6-10/h2-8H,15H2,1H3,(H2,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKUIQWRNJBNJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)S(=O)(=O)N)OC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515399
Record name Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56106-57-1
Record name Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate typically involves the reaction of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to optimize yield and reduce production costs. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Mechanism of Action

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate is a sulfonamide derivative that primarily targets the enzyme urease. Urease is crucial for the hydrolysis of urea into ammonia and carbon dioxide, which is essential for the survival of certain pathogenic bacteria, including Helicobacter pylori . By inhibiting urease activity, this compound reduces ammonia production, thereby potentially decreasing the colonization of H. pylori in the gastric mucosa and offering therapeutic benefits for conditions like peptic ulcers .

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against H. pylori, making it a candidate for treating infections associated with this bacterium .
  • Diuretic Effects : As a derivative related to bumetanide, it may also possess diuretic properties, which are beneficial in managing conditions such as hypertension and edema .
  • Potential in Cancer Therapy : Research has suggested that sulfonamide derivatives can play a role in cancer treatment due to their ability to interfere with specific metabolic pathways in cancer cells .

Urease Inhibition Studies

In vitro studies have demonstrated that this compound effectively inhibits urease activity, leading to reduced ammonia levels in bacterial cultures. This inhibition correlates with decreased viability of H. pylori, suggesting its potential as a therapeutic agent against gastric ulcers .

Diuretic Efficacy

Clinical studies involving bumetanide have shown that compounds related to this compound can enhance diuretic effects without significant side effects when administered at appropriate dosages. These findings highlight the compound's potential utility in treating fluid retention disorders .

Cancer Metabolism Research

Recent structure-activity relationship (SAR) studies have identified modifications to the sulfonamide group that enhance the compound's efficacy against cancer cell lines. The introduction of specific substituents has been linked to improved affinity for target enzymes involved in tumor metabolism .

Data Table: Summary of Applications

Application AreaMechanism of ActionRelevant Studies
AntimicrobialInhibition of urease leading to reduced ammoniaIn vitro studies on H. pylori
DiureticModulation of renal functionClinical trials on bumetanide derivatives
Cancer TreatmentInterference with metabolic pathwaysSAR studies indicating enhanced activity

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger specific signaling pathways.

Comparison with Similar Compounds

Bumetanide (3-amino-5-sulfamoyl-4-phenoxybenzoic acid)

  • Molecular Formula : C₁₇H₂₀N₂O₅S (CAS: 28328-54-3)
  • Key Differences: Bumetanide lacks the methyl ester group, existing as a carboxylic acid. This reduces lipophilicity compared to Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate, resulting in faster renal excretion and shorter half-life (~1.5 hours vs. Piretanide’s 2–3 hours) .
  • Efficacy : Both compounds exhibit similar potency in diuresis, but Bumetanide’s acid form requires higher doses for equivalent effects due to reduced membrane permeability .

Furosemide (5-sulfamoyl-4-chloro-2-[(furan-2-ylmethyl)amino]benzoic acid)

  • Molecular Formula : C₁₂H₁₁ClN₂O₅S
  • Key Differences: Furosemide replaces the phenoxy group with a furanylmethylamino substituent and introduces a chlorine atom at position 4. These modifications enhance binding affinity to renal transporters, making it 10-fold more potent than Piretanide in vivo .

Structural Analogs with Modified Functional Groups

Methyl 3-[[[(Dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate (CAS: 60376-73-0)

  • Molecular Formula : C₁₇H₁₇N₃O₇S
  • Key Differences: The nitro group at position 5 and dimethylamino-methylene substituent at position 3 introduce strong electron-withdrawing effects.

Sulfonylurea Herbicides

Compounds like Metsulfuron methyl ester (CAS: 74223-64-6) and Triflusulfuron methyl ester (CAS: 126535-15-7) share the sulfamoylbenzoate backbone but feature triazinylamino substituents.

  • Key Differences: Metsulfuron methyl ester: A 4-methoxy-6-methyl-1,3,5-triazin-2-yl group replaces the amino and phenoxy groups, conferring herbicidal activity via acetolactate synthase inhibition . Triflusulfuron methyl ester: A trifluoroethoxy-triazinyl group enhances soil persistence and broadleaf weed control .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents Use/Activity Key Property Differences
This compound C₁₄H₁₃N₂O₅S 3-amino, 4-phenoxy, 5-sulfamoyl, methyl ester Diuretic (Piretanide metabolite) High lipophilicity, oral efficacy
Bumetanide C₁₇H₂₀N₂O₅S 3-amino, 4-phenoxy, 5-sulfamoyl, carboxylic acid Diuretic Faster excretion, shorter half-life
Furosemide C₁₂H₁₁ClN₂O₅S 4-chloro, 2-furanmethylamino, 5-sulfamoyl Diuretic Higher potency, chlorine enhances binding
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S 4-methoxy, 6-methyl triazinyl Herbicide Targets plant enzymes, soil-stable

Research Findings and Implications

  • Esterification Impact: The methyl ester in this compound enhances bioavailability by 40% compared to Bumetanide’s acid form, as shown in pharmacokinetic studies .
  • Substituent Effects: The phenoxy group at position 4 in Piretanide analogs reduces off-target binding to carbonic anhydrase, minimizing metabolic acidosis risks seen with other sulfonamides .
  • Herbicide vs. Diuretic SAR: Sulfonylurea herbicides prioritize triazinyl groups for plant enzyme inhibition, while diuretics require sulfamoyl-phenoxy motifs for renal transporter specificity .

Biological Activity

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate is an organic compound with the molecular formula C₁₄H₁₄N₂O₅S. Its structure includes a sulfonamide group, an amino group, and a phenoxy group, which contribute to its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in pharmacology, particularly as an antimicrobial and anti-inflammatory agent.

Structural Characteristics

The compound's structural components play a significant role in its biological activity. The benzoate core, modified by functional groups, enhances its interaction with biological targets. The synthesis of this compound can be achieved through various methods, including the reduction of methyl 3-nitro-4-phenoxybenzoate followed by sulfonation to introduce the sulfamoyl group.

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

  • Antimicrobial Activity : Derivatives of this compound have shown the ability to inhibit specific bacterial enzymes, making them promising candidates for the development of new antimicrobial agents.
  • Anti-inflammatory Properties : The structural features suggest potential anti-inflammatory effects, which are beneficial in treating various inflammatory conditions.
  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit Na+-K+-Cl⁻ cotransporters (NKCC), which are involved in various physiological processes and are targets for diuretic drugs .

Comparative Analysis with Related Compounds

The following table summarizes key structural and biological characteristics of this compound compared to related compounds:

Compound NameMolecular FormulaKey Functional GroupsBiological Activity
This compoundC₁₄H₁₄N₂O₅SSulfamoyl, Amino, PhenoxyAntimicrobial, Anti-inflammatory
BumetanideC₁₄H₁₄N₂O₅SSulfamoyl, AminoDiuretic
3-Amino-4-phenoxy-5-sulfamoylbenzoic acidC₁₃H₁₂N₂O₅SSulfamoyl, AminoAntimicrobial
Butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoateC₂₄H₂₆N₂O₅SSulfamoyl, AminoAntimicrobial

This table highlights the unique features of this compound, particularly its dual potential as both an antimicrobial agent and an anti-inflammatory drug due to its specific structural components.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of sulfonamide compounds exhibited significant antibacterial activity against various pathogens. The mechanism was attributed to enzyme inhibition related to bacterial growth.
  • Anti-inflammatory Effects : Research on related compounds indicated that they could reduce inflammation markers in vitro and in vivo models, suggesting a pathway for therapeutic use in inflammatory diseases.
  • Neuroprotective Properties : Some studies have explored the neuroprotective effects of sulfonamide derivatives in models of neurological disorders, indicating potential applications in treating conditions like epilepsy and neurodegeneration .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate?

The compound can be synthesized via stepwise coupling reactions. For example, triazine intermediates (e.g., 1,3,5-triazin-2-yl derivatives) can react with phenoxy and sulfamoyl precursors under controlled conditions. Evidence from similar benzoate esters suggests using a coupling agent (e.g., DCC or EDC) with a base like DMAP in anhydrous solvents (e.g., DMF) at 45–60°C for 1–3 hours . The sulfamoyl group can be introduced via sulfonation of an amine intermediate, followed by esterification with methanol under acidic catalysis .

Q. Which analytical techniques are recommended for assessing the purity of this compound?

High-performance liquid chromatography (HPLC) with reversed-phase C18 columns is effective. Mobile phases like acetonitrile/water (with 0.1% trifluoroacetic acid) can resolve impurities, as demonstrated in sulfonamide mixture analyses . Additionally, mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, DEPT-135) are critical for structural confirmation. Reference standards from pharmacopeias (e.g., EP Reference Standards) should be used for calibration .

Advanced Research Questions

Q. How can crystallographic data for this compound be resolved using SHELX programs?

SHELXL is widely used for small-molecule refinement. For this compound, collect high-resolution X-ray diffraction data and input the .hkl file into SHELXL. Use the L.S. and CGLS commands for least-squares refinement. Hydrogen atoms on nitrogen (e.g., -NH2_2) can be located via difference Fourier maps and refined isotropically. Twinning or disorder in the phenoxy group may require TWIN or PART commands .

Q. How can researchers analyze and address impurities in synthesized batches?

Impurities like 2-amino-4-chloro-5-sulfamoylbenzoic acid (a common by-product) can be identified via HPLC-MS and quantified against EP Reference Standards . For sulfonamide-related impurities, use ion-pair chromatography with a sodium hexanesulfonate buffer. Recrystallization from ethanol/water (7:3 v/v) at 0–4°C effectively removes polar by-products .

Q. What methodological considerations are critical for pharmacological profiling of this compound?

As a sulfonamide derivative, its biological activity (e.g., diuretic or carbonic anhydrase inhibition) should be evaluated via enzyme inhibition assays (e.g., fluorescence-based CA-II/IX assays). Dose-response curves (IC50_{50}) and molecular docking studies (using AutoDock Vina) can elucidate structure-activity relationships. Note that the methyl ester group may require hydrolysis in vivo to generate the active carboxylic acid form .

Q. How can reaction conditions be optimized to minimize by-products?

Kinetic control is essential. For example, maintaining a stoichiometric ratio of 1:1.05 (amine:sulfamoyl chloride) at 0–5°C reduces over-sulfonation. Use in situ FTIR to monitor reaction progress and quench excess reagents with ice-cold sodium bicarbonate. For phenoxy coupling, microwave-assisted synthesis (100°C, 20 min) improves yield compared to traditional heating .

Q. What challenges arise in characterizing sulfonamide derivatives via NMR?

Sulfonamide protons (-SO2_2NH2_2) exhibit broad peaks in 1^1H NMR due to hydrogen bonding. Use DMSO-d6_6 as a solvent and elevate the temperature to 50°C to sharpen signals. 15^15N NMR (at 40.5 MHz) can resolve nitrogen environments, while 1^1H-15^15N HMBC correlations confirm sulfamoyl connectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.